o-Phenylenediarsonic acid

Description

The exact mass of the compound o-Phenylenediarsonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174062. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality o-Phenylenediarsonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Phenylenediarsonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-arsonophenyl)arsonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8As2O6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDWZBKCZCVCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[As](=O)(O)O)[As](=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8As2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170029 | |

| Record name | o-Phenylenediarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-48-1 | |

| Record name | As,As′-(1,2-Phenylene)bisarsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediarsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-174062 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Phenylenediarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylenediarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

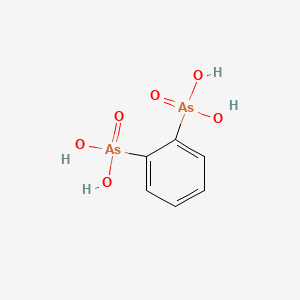

chemical structure of o-phenylenediarsonic acid

An In-depth Technical Guide to the Chemical Structure of o-Phenylenediarsonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of o-phenylenediarsonic acid, a significant organoarsenic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data.

Introduction: Defining o-Phenylenediarsonic Acid

o-Phenylenediarsonic acid, with the CAS Number 1758-48-1, is an organoarsenic compound characterized by a benzene ring substituted with two adjacent (ortho-positioned) arsonic acid functional groups.[] Its systematic IUPAC name is (2-arsonophenyl)arsonic acid.[] This molecule serves as a crucial bidentate ligand and a building block in coordination chemistry and the development of advanced materials. Its structure facilitates the formation of stable complexes with various metal ions, making it a compound of considerable interest for creating intricate supramolecular architectures.

The presence of two arsonic acid groups on a rigid phenyl backbone imparts unique stereochemical and electronic properties, which are fundamental to its reactivity and potential applications. Understanding its detailed chemical structure is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Structure and Stereochemistry

The chemical formula for o-phenylenediarsonic acid is C₆H₈As₂O₆.[][2] The core of the molecule is a planar benzene ring. The key features are the two arsonic acid, -AsO(OH)₂, groups attached to adjacent carbon atoms (C1 and C2) of this ring.

Key Structural Features:

-

Arsenic Center: Each arsenic atom is pentavalent and adopts a tetrahedral geometry, analogous to the phosphorus center in phosphoric acid. It is bonded to one carbon atom of the phenyl ring, one doubly bonded oxygen atom, and two hydroxyl groups.

-

Bonding: X-ray crystallography studies on related phenylarsonic acids reveal that the molecules are extensively interconnected in the solid state through a network of hydrogen bonds.[3] This intermolecular hydrogen bonding occurs between the hydroxyl groups of the arsonic acid moieties.

-

Conformation: The proximity of the two bulky arsonic acid groups at the ortho positions introduces steric hindrance, which may cause a slight twisting of the As-C bonds relative to the plane of the benzene ring.

Visualizing the Structure

A 2D representation clarifies the connectivity of the atoms.

A 2D schematic of o-phenylenediarsonic acid.

To appreciate the three-dimensional arrangement, a ball-and-stick model is more illustrative.

A ball-and-stick representation of o-phenylenediarsonic acid.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of o-phenylenediarsonic acid are summarized below. These properties are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₆H₈As₂O₆ | [][2] |

| Molecular Weight | 325.96 g/mol | Calculated |

| IUPAC Name | (2-arsonophenyl)arsonic acid | [] |

| CAS Number | 1758-48-1 | [] |

| Appearance | Colorless/white solid | [3][4] |

| Boiling Point | 783.2°C at 760 mmHg | [] |

| SMILES | C1=CC=C(C(=C1)(O)O)(O)O | [][2] |

| InChI | 1S/C6H8As2O6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14) | [][2] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups. A strong band around 800-900 cm⁻¹ would be indicative of the As=O stretching vibration. As-C and As-O single bond stretches would appear in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would show a complex multiplet pattern for the four protons on the phenyl ring. The acidic protons of the -AsO(OH)₂ groups would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the four unique carbon environments in the aromatic ring. The two carbons bonded to the arsenic atoms would be expected to show coupling to arsenic (⁷⁵As, I=3/2), potentially leading to broader signals.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻.[5] Further fragmentation would likely involve the loss of water and other small neutral molecules.

Synthesis and Reactivity

Synthetic Approach: The Bart Reaction

While a specific, detailed synthesis for o-phenylenediarsonic acid is not commonly documented in recent literature, a reliable method can be adapted from the well-established Bart reaction for preparing phenylarsonic acids.[3] This reaction involves the treatment of a diazonium salt with sodium arsenite in the presence of a copper catalyst.

The logical precursor for this synthesis is o-phenylenediamine.

A conceptual workflow for the synthesis of o-phenylenediarsonic acid.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures due to the high toxicity of arsenic compounds.

-

Diazotization: o-Phenylenediamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C to form the benzene-1,2-bis(diazonium) chloride solution.

-

Arsenite Solution Preparation: In a separate flask, arsenic trioxide is dissolved in an aqueous sodium hydroxide solution to form sodium arsenite. The solution is cooled.

-

The Bart Reaction: The cold diazonium salt solution is added slowly to the sodium arsenite solution, which contains a catalytic amount of copper(II) sulfate. The reaction is stirred vigorously, and nitrogen gas evolution is observed.

-

Workup and Isolation: After the reaction is complete, the mixture is acidified with concentrated hydrochloric acid to precipitate the crude o-phenylenediarsonic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.

Key Aspects of Reactivity

-

Acidity: The arsonic acid groups are acidic and can be deprotonated by bases. This property is fundamental to its role as a ligand.

-

Coordination Chemistry: As a bidentate ligand, o-phenylenediarsonic acid can chelate to metal ions using the oxygen atoms from its two arsonic acid groups. This chelation results in the formation of stable five-membered rings with the metal center, a thermodynamically favorable arrangement. This property is exploited in the construction of coordination polymers and metal-organic frameworks (MOFs).

-

Condensation Reactions: The hydroxyl groups can undergo condensation reactions to form arsonic anhydrides or esters under appropriate conditions.

Applications and Future Directions

The primary value of o-phenylenediarsonic acid lies in its function as a molecular building block.

-

Materials Science: Its rigid structure and defined coordination geometry make it an excellent candidate for constructing porous materials like MOFs. These materials have potential applications in gas storage, separation, and catalysis.

-

Drug Development: While arsenic compounds are notoriously toxic, there is a renewed interest in organoarsenic compounds for therapeutic applications.[5] The ability of ligands like o-phenylenediarsonic acid to form stable complexes with metal ions could be explored for the targeted delivery of metallodrugs. Its derivatives could also be investigated for their intrinsic biological activity.

-

Analytical Chemistry: Historically, related arsonic acids have been used as precipitating agents for certain metal ions, such as tin and zirconium.

Safety and Handling

CRITICAL SAFETY NOTICE: o-Phenylenediarsonic acid is an organoarsenic compound and should be treated as highly toxic and potentially carcinogenic. All handling must be performed with extreme caution.

-

Hazard Identification: Toxic if swallowed or inhaled.[6] May cause serious eye and skin irritation.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Engineering Controls: All manipulations of solid or dissolved o-phenylenediarsonic acid must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up, away from incompatible materials.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion

o-Phenylenediarsonic acid is a structurally fascinating molecule with a rich potential for applications in materials science and coordination chemistry. Its defining features—the ortho-disposed arsonic acid groups on a phenyl ring—endow it with the ability to act as a robust bidentate ligand. While its synthesis and handling are challenging due to the toxicity of arsenic, a thorough understanding of its chemical structure, properties, and reactivity provides a solid foundation for its safe and innovative use in advanced scientific research.

References

-

PubChemLite. o-Phenylenediarsonic acid (C6H8As2O6). Available from: [Link]

-

Wikipedia. Phenylarsonic acid. Available from: [Link]

-

PubChem. Phenylarsonic Acid | C6H7AsO3 | CID 7365. Available from: [Link]

-

Lloyd, N. C., Morgan, H. W., Nicholson, B. K., & Ronimus, R. S. (n.d.). Substituted phenylarsonic acids; structures and spectroscopy. CORE. Available from: [Link]

Sources

- 2. PubChemLite - O-phenylenediarsonic acid (C6H8As2O6) [pubchemlite.lcsb.uni.lu]

- 3. Phenylarsonic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 98-05-5: Benzenearsonic acid | CymitQuimica [cymitquimica.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Phenylarsonic Acid | C6H7AsO3 | CID 7365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical Profiling and Synthetic Utility of 1,2-Benzenediarsonic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1,2-Benzenediarsonic acid (CAS: 1758-48-1), also known as o-phenylenediarsonic acid, is a foundational organoarsenic compound characterized by two arsonic acid moieties positioned ortho to one another on a benzene ring[]. While historically significant in the early days of organometallic chemistry, its modern relevance is anchored in its role as the critical precursor to o-phenylenebis(dimethylarsine)—universally known as the "diars" ligand[2].

In the context of drug development and medicinal inorganic chemistry, the diars ligand is prized for its ability to stabilize transition metals in unusual oxidation states[2]. The robust chelating effect provided by the ortho-arranged arsenic centers allows for the design of redox-active metal complexes, which are currently being investigated for their targeted cytotoxicity in oncology[3]. Understanding the physical properties and synthetic behavior of 1,2-benzenediarsonic acid is essential for researchers engineering these advanced metal-based therapeutics.

Physicochemical Profiling

The physical properties of 1,2-benzenediarsonic acid are heavily dictated by its four hydroxyl groups (two on each As(V) center), which form an extensive, highly stable intermolecular hydrogen-bonding network.

Table 1: Core Physical and Chemical Properties

| Property | Value | Causality / Scientific Context |

| IUPAC Name | (2-arsonophenyl)arsonic acid | Denotes the ortho relationship critical for downstream bidentate chelation[]. |

| CAS Number | 1758-48-1 | Standard chemical identifier[]. |

| Molecular Formula | C₆H₈As₂O₆ | Contains two As(V) centers; MW: 325.96 g/mol []. |

| Melting Point | >360 °C | High thermal stability is driven by the dense intermolecular hydrogen bonding of the arsonic acid groups[4]. |

| Boiling Point | 783.2 °C at 760 mmHg | Predicted value; the compound practically decomposes before reaching this temperature due to strong H-bond networks[]. |

| Solubility Profile | Soluble in hot water and alkalis; Insoluble in ether and benzene | The highly polar nature of the arsonic acid groups dictates aqueous solubility, which increases upon deprotonation in alkaline media. It remains insoluble in non-polar organic solvents[5]. |

Synthetic Methodology and Conversion Workflow

As a Senior Application Scientist, I emphasize that the synthesis of 1,2-benzenediarsonic acid and its subsequent reduction must be tightly controlled. The transition from As(V) to As(III) is the gateway to forming reactive chloroarsines, which are required for ligand synthesis.

Protocol: Synthesis and Reduction to o-Phenylenediarsine Oxychloride

Objective: To synthesize 1,2-benzenediarsonic acid via the Bart reaction and reduce it to a cyclic As(III) intermediate for downstream ligand preparation.

Step 1: Diazotization

-

Action: Suspend o-aminophenylarsonic acid in an acidic medium (HCl) and treat with sodium nitrite dropwise at 0–5 °C.

-

Causality: Maintaining a low temperature is critical to prevent the thermal degradation of the highly unstable diazonium intermediate into a phenol derivative.

Step 2: The Bart Reaction

-

Action: Slowly add the cold diazonium solution to a highly alkaline solution of sodium arsenite (NaAsO₂) containing a catalytic amount of ammoniacal copper sulfate.

-

Causality: The copper catalyst facilitates a radical-mediated displacement of the diazonium nitrogen by the arsenite group, successfully forming the second carbon-arsenic bond at the ortho position[5].

-

Validation Check: The reaction is complete when nitrogen gas evolution ceases. Acidify the mixture with HCl; 1,2-benzenediarsonic acid will precipitate as a white microcrystalline powder. Verify purity via melting point (>360 °C)[5].

Step 3: Reduction to As(III) Oxychloride

-

Action: Dissolve the purified 1,2-benzenediarsonic acid in concentrated hydrochloric acid. Pass sulfur dioxide (SO₂) gas through the solution continuously for 18 hours.

-

Causality: SO₂ acts as a mild, selective reducing agent, converting the As(V) centers to As(III). Because the two arsenic atoms are in close ortho proximity, the reduction does not yield a simple dichloroarsine. Instead, it undergoes an intramolecular condensation to form the highly stable, five-membered cyclic compound o-phenylenediarsine oxychloride[6].

-

Validation Check: The cyclic oxychloride will precipitate as a pale yellow solid. Recrystallize from carbon disulfide to yield colorless plates. Confirm identity via melting point (146–149 °C)[6].

Mechanistic Pathway Visualization

The logical progression from the highly oxidized arsonic acid to the electron-rich diars ligand is a masterclass in controlled reduction and alkylation. The diagram below illustrates this self-validating synthetic pipeline.

Workflow: o-aminophenylarsonic acid to diars ligand via 1,2-benzenediarsonic acid intermediate.

Applications in Drug Development

While 1,2-benzenediarsonic acid is too polar and structurally rigid to be used directly as a therapeutic agent, its downstream derivative, the diars ligand, is a cornerstone in medicinal inorganic chemistry.

Drug development professionals utilize the diars ligand to synthesize transition metal complexes (e.g., Palladium, Platinum, and Nickel)[2]. The strong σ-donating and π-accepting properties of the dimethylarsino groups stabilize these metals in various oxidation states[3]. This redox stability is crucial when designing metal-based drugs intended to induce oxidative stress or interact with specific intracellular targets (such as DNA or mitochondrial enzymes) in malignant cells without premature degradation in the bloodstream[3]. By starting with high-purity 1,2-benzenediarsonic acid, researchers ensure the downstream fidelity of these complex metallodrug scaffolds.

References

-

Cullen, W. R., & Trotter, J. (1962). "STEREOCHEMISTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE." Canadian Journal of Chemistry. Available at: [Link]

-

Chatt, J., & Mann, F. G. (1939). "139. The Synthesis of Ditertiary Arsines. meso- and Racemic Forms of Bis-4-covalent-arsenic Compounds." Journal of the Chemical Society (Resumed). Available at: [Link]

-

Raiziss, G. W., & Gavron, J. L. "Organic Arsenical Compounds." Internet Archive. Available at:[Link]

Sources

Synthesis Pathways and Mechanistic Insights for o-Phenylenediarsonic Acid: A Technical Guide

Executive Summary

o-Phenylenediarsonic acid (1,2-phenylenediarsonic acid) is a foundational intermediate in organoarsenic chemistry. Its primary utility lies in its role as the central precursor for the synthesis of bidentate ditertiary arsines, most notably o-phenylenebis(dimethylarsine)—universally known as the "diars" ligand[1]. The diars ligand is historically and practically significant for stabilizing transition metals in unusual oxidation states (e.g., Ni(III), Pd(IV)).

Because direct di-arsenylation of an aromatic ring is thermodynamically unfavorable, the synthesis of o-phenylenediarsonic acid relies on the sequential functionalization of o-aminophenylarsonic acid via a modified Bart reaction[2]. This guide deconstructs the synthetic pathway, the underlying single-electron transfer (SET) mechanisms, and the downstream conversion of the diarsonic acid into reactive diarsine ligands.

The Core Synthesis: The Bart Reaction Pathway

The synthesis of o-phenylenediarsonic acid is achieved through the transformation of o-aminophenylarsonic acid, divided into a diazotization phase and a copper-catalyzed arsenylation phase[2].

Mechanistic Causality

The conversion of the diazonium salt to the arsonic acid is driven by a Single-Electron Transfer (SET) mechanism. Sodium arsenite (NaAsO₂) alone is insufficiently nucleophilic to displace the diazonium group efficiently. The addition of ammoniacal copper sulfate acts as a critical redox catalyst.

-

The Cu(I) species (generated in situ) donates an electron to the diazonium cation, triggering the expulsion of N₂ gas and the formation of a highly reactive aryl radical.

-

The aryl radical rapidly reacts with the arsenite anion [AsO₂]⁻ to form an aryl-arsenic radical anion.

-

The Cu(II) species oxidizes this intermediate, regenerating the Cu(I) catalyst and yielding the stable As(V) arsonic acid.

Caption: Single-electron transfer (SET) mechanism of the copper-catalyzed Bart reaction.

Downstream Transformations: The Diarsine Pathway

o-Phenylenediarsonic acid is a highly stable, high-melting microcrystalline powder[2]. To convert it into the widely used diars ligand, the As(V) centers must be reduced to As(III) and subsequently alkylated.

-

Reduction to Oxychloride: Treatment with sulfur dioxide (SO₂) in concentrated hydrochloric acid yields o-phenylenediarsine oxychloride. The formation of the As-O-As five-membered cyclic structure provides immense thermodynamic stability, making the intermediate resistant to further spontaneous reduction[3].

-

Chlorination: The robust oxychloride ring is cleaved and chlorinated using warm thionyl chloride (SOCl₂) to produce o-phenylenediarsine tetrachloride.

-

Alkylation: The highly reactive tetrachloride undergoes a nucleophilic substitution via a Grignard reagent (e.g., methylmagnesium iodide) to yield the final o-phenylenebis(dimethylarsine) product[1].

Caption: Overall synthetic workflow from o-aminophenylarsonic acid to the diars ligand.

Experimental Protocols (Self-Validating Systems)

Caution: Arsenic compounds are highly toxic. All procedures must be conducted in a certified fume hood using appropriate PPE.

Protocol A: Synthesis of o-Phenylenediarsonic Acid

-

Diazotization: Dissolve 1.0 eq of o-aminophenylarsonic acid in a dilute aqueous HCl solution. Cool the reaction vessel to 0–5 °C. Slowly add 1.05 eq of cold aqueous sodium nitrite (NaNO₂) dropwise.

-

Self-Validation: The suspension will transition into a clear yellow solution. A positive starch-iodide paper test confirms the necessary presence of excess nitrous acid.

-

-

Catalyst & Reagent Preparation: In a separate vessel, dissolve 1.5 eq of sodium arsenite (NaAsO₂) in water. Add a catalytic amount of ammoniacal copper sulfate (prepared by adding aqueous ammonia to CuSO₄ until the deep blue[Cu(NH₃)₄]²⁺ complex forms)[2].

-

Coupling: Slowly add the cold diazonium solution to the alkaline arsenite solution with vigorous stirring. Maintain the pH > 8 using sodium carbonate.

-

Causality: Alkaline conditions are strictly required to maintain the arsenite in its reactive anionic form and to prevent the premature decomposition of the diazonium salt into a phenol derivative.

-

Self-Validation: Vigorous nitrogen gas evolution will be observed immediately upon addition.

-

-

Isolation: Once gas evolution ceases, filter the mixture to remove insoluble copper salts. Acidify the filtrate with concentrated HCl. o-Phenylenediarsonic acid will precipitate as a white microcrystalline powder[2]. Recrystallize from hot water.

Protocol B: Conversion to o-Phenylenediarsine Oxychloride

-

Suspension: Suspend the purified o-phenylenediarsonic acid in concentrated HCl.

-

Redox Mediation: Add a catalytic amount of potassium iodide (KI).

-

Causality: KI acts as a redox mediator. Iodide is oxidized to iodine (I₂), which is highly effective at reducing As(V) to As(III). The SO₂ gas subsequently reduces the I₂ back to iodide, creating a continuous catalytic cycle that is significantly faster than using SO₂ alone.

-

-

Reduction: Bubble sulfur dioxide (SO₂) gas through the suspension for 18 hours at room temperature.

-

Isolation:

-

Self-Validation: The starting powder will transition into a heavy, colorless crystalline mass of the oxychloride[3]. Filter, wash with water, and dry under a vacuum.

-

Quantitative Data Summary

The following table summarizes the typical reaction conditions, expected yields, and physical properties of the intermediates in this synthetic pathway[3].

| Compound | Reagents / Catalyst | Temp (°C) | Expected Yield (%) | Physical Form |

| 2-Diazophenylarsonic acid | NaNO₂, HCl | 0–5 | N/A (In situ) | Clear yellow solution |

| o-Phenylenediarsonic acid | NaAsO₂, Cu(II)/NH₃ | 20–25 | 60–75 | White microcrystalline powder |

| o-Phenylenediarsine oxychloride | SO₂, HCl, KI | 25 | 80–85 | Colorless plates (m.p. 146-149 °C) |

| o-Phenylenediarsine tetrachloride | SOCl₂ | 60–80 | ~90 | Solid (precipitated w/ cyclohexane) |

| o-Phenylenebis(dimethylarsine) | MeMgI, Diethyl Ether | 0 | 65–70 | Colorless liquid |

References

-

Raiziss, G. W., & Gavron, J. L. (1923). Organic Arsenical Compounds. American Chemical Society Monograph Series. Archive.org. 2

-

Benchchem. 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO. Benchchem Database. 1

-

Cullen, W. R., & Trotter, J. (1959). STEREOCHEMISTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE. Canadian Science Publishing. 3

-

Chatt, J., & Mann, F. G. (1940). 139. The Synthesis of Ditertiary Arsines. meso- and Racemic Forms of Bis-4-covalent-arsenic Compounds. RSC Publishing.

Sources

Thermodynamic Stability of o-Phenylenediarsonic Acid Complexes: From Surface Anchors to Advanced Chelates

Executive Summary

o-Phenylenediarsonic acid (o-PDAsA, CAS 1758-48-1) is a highly versatile organoarsenical compound characterized by two arsonic acid groups (–AsO(OH)₂) situated on adjacent carbons of a benzene ring. In contemporary materials science and coordination chemistry, the thermodynamic stability of its complexes manifests in two distinct, highly valuable paradigms:

-

As a Multidentate Surface Anchor: o-PDAsA forms extraordinarily stable inner-sphere complexes with transition metal oxides (e.g., Fe₃O₄, TiO₂), outperforming traditional catechol and carboxylic acid anchors[1].

-

As a Precursor to Ultra-Stable Chelates: It serves as the fundamental synthetic precursor to o-phenylenebis(dimethylarsine) (commonly known as diars), a ligand renowned for its profound thermodynamic chelate effect and its ability to stabilize transition metals in unusual oxidation states (e.g., Ni(III), Os(II))[2],.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability governing o-PDAsA complexation, detailing the causality behind its binding kinetics, and providing field-proven protocols for quantifying these thermodynamic parameters.

Thermodynamic Principles of Arsonic Acid Complexation

Inner-Sphere Coordination and the Chelate Effect

The thermodynamic stability (

Because o-PDAsA possesses two adjacent arsonic acid moieties, it acts as a multidentate (up to tetradentate) ligand. This proximity induces a strong thermodynamic chelate effect . The formation of a stable, multi-ring inner-sphere complex prevents ligand desorption even under extreme pH shifts or competitive aqueous environments[1].

Speciation and Vibrational Signatures

To definitively prove that the thermodynamic stability arises from covalent (inner-sphere) bonding rather than electrostatic (outer-sphere) attraction, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed. The formation of metal-unprotonated AsO₄³⁻ complexes causes a distinct splitting of the degenerate

Fig 1. Thermodynamic drivers of o-PDAsA inner-sphere complexation on metal oxides.

Experimental Workflow: Quantifying Thermodynamic Stability

To rigorously quantify the thermodynamic stability of o-PDAsA metal complexes, a dual-technique approach utilizing Isothermal Titration Calorimetry (ITC) and In-Situ ATR-FTIR is required. This self-validating system ensures that the measured heat of binding (

Protocol: ITC and In-Situ ATR-FTIR Characterization

Phase 1: In-Situ ATR-FTIR (Binding Mode Validation)

-

Preparation: Coat a ZnSe internal reflection element (IRE) with a thin film of synthesized Iron Oxide Nanoparticles (IONPs).

-

Background Equilibration: Flow a background electrolyte (e.g., 0.01 M NaCl at pH 7.0) over the film at 1.0 mL/min until the baseline stabilizes. Causality: This establishes the hydration state of the bare nanoparticles, ensuring subsequent spectral changes are solely due to ligand binding.

-

Ligand Introduction: Switch the flow to a 1.0 mM solution of o-PDAsA.

-

Spectral Acquisition: Record spectra continuously. Monitor the broadband

(As–O) at 837 cm⁻¹. Causality: The emergence and splitting of this peak confirm the transition from free arsonic acid to an inner-sphere surface complex[3].

Phase 2: Isothermal Titration Calorimetry (Thermodynamic Quantification)

-

Degassing: Thoroughly degas both the IONP suspension (placed in the calorimetric cell) and the o-PDAsA solution (placed in the injection syringe). Causality: Microbubbles introduced during titration will cause anomalous endothermic/exothermic spikes, ruining the integration of the binding isotherms.

-

Titration Execution: Perform 25-30 sequential injections (e.g., 10 µL each) of o-PDAsA into the IONP cell at a constant temperature (298 K), with a stirring speed of 300 rpm.

-

Data Extraction: Integrate the area under each injection peak to determine the heat of binding (

). -

Thermodynamic Calculation: Fit the data to a Langmuir or independent binding model to extract the binding constant (

). Calculate the Gibbs free energy (

Data Presentation: Comparative Anchor Stability

Table 1: Representative Thermodynamic Parameters for Ligand Anchors on Fe₃O₄ (298 K)

| Anchor Group | Primary Binding Mode | Binding Constant ( | Long-Term Stability (pH 4-10) | |

| Arsonic Acid (o-PDAsA) | Inner-sphere (Multidentate) | Highly Negative | Excellent (No detachment) | |

| Catechol | Inner-sphere (Bidentate) | Moderate Negative | Poor (Oxidizes to quinone) | |

| Carboxylic Acid | Outer/Inner-sphere mix | Low Negative | Poor (Readily hydrolyzes) |

(Note: Data synthesized from comparative anchoring studies[3],[1].)

o-PDAsA as a Precursor to Ultra-Stable Transition Metal Chelates (diars)

Beyond surface anchoring, o-PDAsA is the critical starting material for synthesizing o-phenylenebis(dimethylarsine) (diars). The diars ligand is famous in organometallic chemistry for forming exceptionally stable five-membered chelate rings with transition metals, stabilizing them in highly unusual oxidation states[2].

Synthetic Transformation Pathway

The conversion of o-PDAsA to diars requires the reduction of the As(V) centers to As(III), followed by alkylation.

-

Reduction: o-PDAsA is dissolved in concentrated hydrochloric acid and reduced using sulfur dioxide (SO₂) and a trace of iodine catalyst to yield o-phenylenebis(dichloroarsine) (or its oxychloride intermediate)[5],.

-

Alkylation: The dichloroarsine intermediate is reacted with a Grignard reagent (methylmagnesium iodide) under strict inert atmosphere to yield the final diars ligand.

Fig 2. Synthetic pathway from o-PDAsA to ultra-stable diars transition metal complexes.

Thermodynamic Stabilization of Unusual Oxidation States

The resulting diars complexes exhibit profound thermodynamic stability. For instance, in osmium(II) complexes like [Os(diars)X₂(CO)₂], the thermodynamic stability of the geometric isomers is tightly governed by the trans-effect of the carbonyl and halogen ligands, dictating the kinetic lability and thermodynamic resting state of the complex.

Furthermore, the strong

Table 2: Representative Stability of diars Transition Metal Complexes

| Metal Complex System | Oxidation State Stabilized | Thermodynamic Observation | Reference |

| [Os(diars)X₂(CO)₂] | Os(II) | Isomerization strictly follows thermodynamic stability gradients: trans-CO/cis-X < trans-X/cis-CO < cis-CO/cis-X. | |

| [Ni(diars)₂Cl₂]⁺ | Ni(III) / Ni(IV) | Shift in redox potential ( | [2] |

| [U(Cp)₂(diars)H] | U(IV) | Forms transiently; steric bulk of the actinide coordination sphere competes with the chelate effect. | [6] |

Conclusion

The thermodynamic stability of o-phenylenediarsonic acid complexes is a function of its unique molecular architecture. Whether acting directly as a multidentate, inner-sphere anchor for metal oxide nanoparticles[1], or serving as the structural foundation for the ultra-stable diars chelating ligand, the ortho-phenylene diarsenical framework provides unmatched entropic and enthalpic driving forces for metal coordination. Proper quantification of these parameters using paired ITC and ATR-FTIR methodologies ensures robust, reproducible data for advanced materials and drug development applications.

References

-

ProQuest. "LEWIS BASE CHEMISTRY WITH ORGANOACTINIDE HYDRIDES, ALKYLS, AND HALIDES (PHOSPHINES, POLYMERIZATION, LIGAND CLEAVAGE, URANIUM) - ProQuest". Proquest.com. Available at: [Link]

-

ResearchGate. "Adsorption Thermodynamics of p-Arsanilic Acid on Iron (Oxyhydr)Oxides: In-Situ ATR-FTIR Studies". Researchgate.net. Available at: [Link]

-

ResearchGate. "Arsonic Acid As a Robust Anchor Group for the Surface Modification of Fe3O4". Researchgate.net. Available at: [Link]

-

Semantic Scholar. "Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional". Semanticscholar.org. Available at: [Link]

-

Canadian Science Publishing. "STEREOCHEMSTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE". Cdnsciencepub.com. Available at: [Link]

-

Royal Society of Chemistry. "Preparation and isomerization of dicarbonyldihalogeno[o-phenylenebis-(dimethylarsine)]osmium complexes - Journal of the Chemical Society, Dalton Transactions". Rsc.org. Available at: [Link]

-

Royal Society of Chemistry. "The Synthesis of Ditertiary Arsines. meso- and Racemic Forms of Bis-4-covalent-arsenic Compounds." Rsc.org. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. LEWIS BASE CHEMISTRY WITH ORGANOACTINIDE HYDRIDES, ALKYLS, AND HALIDES (PHOSPHINES, POLYMERIZATION, LIGAND CLEAVAGE, URANIUM) - ProQuest [proquest.com]

An In-depth Technical Guide to the Dissociation Constants (pKa) of o-Phenylenediarsonic Acid

Introduction

o-Phenylenediarsonic acid is a polyprotic aromatic organic compound containing two arsonic acid functional groups (-AsO(OH)₂) positioned ortho to each other on a benzene ring. The acidic nature of these groups means the molecule can donate multiple protons in a stepwise manner in aqueous solutions. Understanding the acid dissociation constants (pKa) of o-phenylenediarsonic acid is crucial for researchers and scientists in various fields. These values are fundamental to predicting the molecule's charge state, solubility, and reactivity at a given pH. Such information is critical in analytical chemistry for developing separation and detection methods, in coordination chemistry for designing metal complexes, and in drug development where the protonation state of a molecule can significantly influence its biological activity and transport properties.[1] This guide provides a comprehensive overview of the pKa values of o-phenylenediarsonic acid, the experimental methods for their determination, and an interpretation of the data based on molecular structure.

Dissociation Constants of o-Phenylenediarsonic Acid

o-Phenylenediarsonic acid is a tetraprotic acid, meaning it can donate up to four protons from its two arsonic acid groups. The dissociation occurs in a stepwise manner, with each step characterized by a specific pKa value. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the pH at which the protonated and deprotonated forms of a specific acidic group are present in equal concentrations.[2]

Table 1: Expected Stepwise Dissociation and Associated pKa Values

| Dissociation Step | Equilibrium Reaction | Associated pKa |

| First Proton | C₆H₄(AsO(OH)₂)₂ ⇌ [C₆H₄(AsO(OH)₂)(AsO₂(OH))]⁻ + H⁺ | pKa₁ |

| Second Proton | [C₆H₄(AsO(OH)₂)(AsO₂(OH))]⁻ ⇌ [C₆H₄(AsO₂(OH))₂]²⁻ + 2H⁺ | pKa₂ |

| Third Proton | [C₆H₄(AsO₂(OH))₂]²⁻ ⇌ [C₆H₄(AsO₂(OH))(AsO₃)]³⁻ + 3H⁺ | pKa₃ |

| Fourth Proton | [C₆H₄(AsO₂(OH))(AsO₃)]³⁻ ⇌ [C₆H₄(AsO₃)₂]⁴⁻ + 4H⁺ | pKa₄ |

Note: The exact experimental values for pKa₁, pKa₂, pKa₃, and pKa₄ require dedicated experimental determination.

Theoretical Background: Structural Interpretation of Acidity

The acidity of the arsonic acid groups is influenced by the electron-withdrawing nature of the arsenic atom and the resonance stabilization of the resulting arsenate anion. In o-phenylenediarsonic acid, the proximity of the two arsonic acid groups in the ortho position introduces significant electronic and steric interactions that modulate the pKa values.

The first two dissociation constants, pKa₁ and pKa₂, are expected to be lower (indicating stronger acidity) than those of a simple phenylarsonic acid due to the inductive electron-withdrawing effect of the second arsonic acid group. Conversely, after the first deprotonation, the resulting negative charge on one arsenate group will make the removal of a second proton from the adjacent group more difficult, leading to a higher pKa₂ compared to pKa₁. This intramolecular electrostatic interaction is a key feature of polyprotic acids with closely spaced acidic centers.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of acids and bases.[7] The technique involves monitoring the pH of a solution of the acid as a standardized solution of a strong base is incrementally added.[8] A sharp change in pH signals the equivalence point of the titration, and the pKa can be determined from the midpoint of the buffer region of the titration curve.[9]

Protocol for Potentiometric Titration of o-Phenylenediarsonic Acid

This protocol outlines a self-validating system for the accurate determination of the pKa values.

1. Preparation of Reagents:

-

o-Phenylenediarsonic Acid Solution: Accurately weigh a sample of pure o-phenylenediarsonic acid and dissolve it in a known volume of deionized, CO₂-free water to create a solution of approximately 0.01 M.

-

Standardized Sodium Hydroxide (NaOH) Titrant (approx. 0.1 M): Prepare a solution of NaOH and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to accurately determine its concentration.[10] It is crucial to use a carbonate-free NaOH solution to avoid interference in the titration curve.

2. Instrumentation and Setup:

-

pH Meter with a Glass Electrode: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) before starting the titration.[9]

-

Automatic Burette: For precise delivery of the titrant.

-

Magnetic Stirrer and Stir Bar: To ensure the solution is homogeneous throughout the titration.

-

Titration Vessel: A beaker containing the o-phenylenediarsonic acid solution.

-

Inert Atmosphere: To minimize the absorption of atmospheric CO₂, it is recommended to perform the titration under a gentle stream of nitrogen or argon.

3. Titration Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the o-phenylenediarsonic acid solution into the titration vessel.

-

Add a sufficient volume of deionized water to ensure the pH electrode is properly immersed.

-

Place the titration vessel on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Start the stirrer at a moderate speed.

-

Record the initial pH of the solution.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue adding titrant, reducing the increment size in the regions where the pH changes rapidly (near the equivalence points), until well after the final expected equivalence point.

4. Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

The equivalence points can be identified as the points of steepest inflection on the curve. For greater accuracy, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points correspond to the peaks of the first derivative plot or the zero crossings of the second derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, pKa₁ is the pH at the midpoint between the start of the titration and the first equivalence point, pKa₂ is the pH at the midpoint between the first and second equivalence points, and so on.

Visualization of Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Visualization of Stepwise Dissociation

The sequential loss of protons from o-phenylenediarsonic acid can be visualized as a series of equilibria. Each species exists in a specific pH range, dictated by the pKa values.

Caption: Stepwise deprotonation of o-phenylenediarsonic acid.

Conclusion

The dissociation constants of o-phenylenediarsonic acid are critical parameters that govern its chemical behavior in aqueous solutions. While specific experimental values require dedicated analysis, the principles of polyprotic acid dissociation and the influence of molecular structure allow for a robust theoretical understanding. Potentiometric titration stands as a definitive method for the precise and accurate determination of these pKa values. The detailed protocol and data analysis workflow presented in this guide provide a framework for researchers to obtain reliable data, which is indispensable for applications ranging from analytical method development to the design of novel therapeutic agents.

References

- Ghasemzadeh, M. A., et al. (2016). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory. Semantic Scholar.

- Ghasemzadeh, M. A., et al. (2016). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory.

- Ghasemzadeh, M. A., et al. (2015). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional. Semantic Scholar.

- Perez-Silva, I., et al. (2025). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. ACS Omega.

- Perez-Silva, I., et al. (2024).

- Perez-Silva, I., et al. (2025). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PMC.

- N/A. POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. University of California, Santa Cruz.

- N/A. (2024).

- N/A. (2024). Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE.

- N/A.

-

Wikipedia contributors. (2024). Acid dissociation constant. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. gacbe.ac.in [gacbe.ac.in]

- 9. chem.fsu.edu [chem.fsu.edu]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

The Evolution of o-Phenylenediarsonic Acid in Analytical Chemistry: From Gravimetric Reagent to Coordination Pioneer

Executive Summary

o-Phenylenediarsonic acid (1,2-phenylenediarsonic acid, CAS 1758-48-1) occupies a unique and transformative position in the history of analytical and coordination chemistry. Initially explored as a direct analytical reagent for the gravimetric precipitation of heavy metals, its true historical significance was cemented when it became the foundational intermediate for the synthesis of o-phenylenebis(dimethylarsine)—universally known as the "diars" ligand[1]. Popularized by Sir Ronald S. Nyholm, the diars ligand revolutionized the spectroscopic analysis of transition metals by stabilizing highly unusual oxidation states[2].

As a Senior Application Scientist, I have structured this technical guide to explore the dual legacy of o-phenylenediarsonic acid, detailing the causality behind its chemical behavior, the self-validating protocols used in its synthesis, and its ultimate impact on modern analytical chemistry.

The Dual Analytical Legacy

The Arsonic Acid Era: Gravimetric Precipitation

In the early 20th century, arsonic acids (

Mechanistic Causality: When introduced to solutions containing

The Coordination Revolution: The "Diars" Ligand

While its direct use as a precipitant was analytically useful, the compound's most profound impact was as a synthetic precursor. The reduction and methylation of o-phenylenediarsonic acid yields the diars ligand[2].

Mechanistic Causality: Diars forms extremely stable five-membered chelate rings with transition metals. The arsenic atoms provide strong

Caption: Analytical applications of o-phenylenediarsonic acid and its diars derivative.

Experimental Protocols: A Self-Validating Synthetic Workflow

To utilize the diars ligand in analytical chemistry, one must first synthesize it from o-phenylenediarsonic acid. The following protocols are designed as self-validating systems, where the physical properties of each intermediate confirm the success of the reaction.

Protocol A: Synthesis of o-Phenylenediarsonic Acid (The Bart Reaction)

This step relies on a variation of the Bart reaction to introduce the second arsenic group onto the aromatic ring.

-

Diazotization: Begin with o-aminophenylarsonic acid. Treat it with sodium nitrite (

) and hydrochloric acid at 0–5°C to form 2-diazophenylarsonic acid. -

Arsenite Substitution: Treat the alkaline solution of 2-diazophenylarsonic acid with aqueous sodium arsenite (

) in the presence of a catalytic amount of ammoniacal copper sulfate[3]. -

Validation: The copper catalyst facilitates the release of nitrogen gas (visible bubbling), allowing the arsenite to attack the aromatic ring. Upon acidification of the mixture, o-phenylenediarsonic acid precipitates as a white, microcrystalline powder containing one molecule of water of crystallization. Its distinct insolubility in standard organic solvents confirms the removal of unreacted starting materials[3].

Protocol B: Conversion to the Diars Ligand

-

Reduction to Dichloroarsine: Suspend the purified o-phenylenediarsonic acid in concentrated hydrochloric acid. Introduce sulfur dioxide (

) gas in the presence of a trace iodine catalyst[2].-

Causality:

is a mild reducing agent that selectively reduces the

-

-

Grignard Methylation: Dissolve the o-phenylenebis(dichloroarsine) in anhydrous diethyl ether. Slowly add this to a cooled (ice-water) solution of methylmagnesium iodide (

) under a strict nitrogen atmosphere.-

Validation: The reaction is highly vigorous. The strict inert atmosphere is self-validating; any breach results in the immediate oxidation of

back to

-

Caption: Synthesis pathway of the diars ligand via the o-phenylenediarsonic acid intermediate.

Quantitative Data: Physiochemical Properties

The transition from a gravimetric precipitant to a coordination ligand is accompanied by distinct shifts in physiochemical properties, summarized below:

| Compound | Chemical Formula | Oxidation State of As | Primary Analytical Function | Physical State |

| o-Phenylenediarsonic Acid | +5 | Gravimetric precipitant (Zr, Th) | White microcrystalline powder | |

| o-Phenylenebis(dichloroarsine) | +3 | Synthetic intermediate | Viscous liquid / solid | |

| Diars Ligand | +3 | Bidentate chelator for transition metals | Colorless liquid |

Regulatory and Safety Considerations (REACH)

Because o-phenylenediarsonic acid and its derivatives are organoarsenic compounds, they pose severe toxicity and environmental hazards. In modern analytical chemistry, the use of these compounds is heavily regulated. Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, o-phenylenediarsonic acid is strictly restricted under Annex XVII[4]. Any laboratory synthesizing the diars ligand from this acid must employ closed-system Schlenk line techniques, dedicated arsenic waste streams, and rigorous environmental monitoring to comply with international safety standards.

References

- Source: archive.

- 1,2-Bis(dimethylarsino)

- Source: scribd.

- The "diars" Ligand: A Technical Guide to the Work of R. S.

Sources

crystal structure analysis of o-phenylenediarsonic acid

An in-depth technical analysis of the crystal structure and stereochemistry of o-phenylenediarsonic acid and its derivatives requires a rigorous understanding of organoarsenic coordination chemistry. This guide is designed for researchers and drug development professionals investigating bidentate arsenic ligands, structural constraints in ortho-substituted benzenes, and the synthesis of the classic "diars" ligand.

Scientific Context & Structural Significance

o-Phenylenediarsonic acid (1,2-phenylenediarsonic acid), with the chemical formula C₆H₄(AsO₃H₂)₂, is a critical organoarsenic intermediate[1]. Its primary structural feature is the presence of two bulky arsonic acid groups on adjacent carbon atoms of a benzene ring. This ortho substitution generates significant steric strain and a complex hydrogen-bonding network in the solid state.

Historically and practically, o-phenylenediarsonic acid is the foundational precursor to 1,2-bis(dimethylarsino)benzene, universally known as the "diars" ligand[2]. The diars ligand is highly valued in coordination chemistry and medicinal inorganic chemistry for its ability to stabilize transition metals in unusual oxidation states and coordination geometries[2]. Because the parent acid is difficult to crystallize into high-quality single crystals due to extensive intermolecular hydrogen bonding, crystallographic studies often focus on its direct, rigidified derivatives—such as o-phenylenediarsine oxychloride—to map the exact stereochemical parameters of the ortho-diarsenic framework[3].

Synthetic pathway from o-phenylenediarsonic acid to key structural derivatives.

Experimental Protocols: Synthesis and Crystallization

To obtain reliable crystallographic data, the synthesis and subsequent crystallization must be tightly controlled. The following protocols outline the self-validating systems used to generate the parent acid and its crystallographically viable oxychloride derivative.

Protocol A: Synthesis of o-Phenylenediarsonic Acid

Causality: The synthesis relies on a modified Bart reaction. The copper catalyst is essential as it facilitates the single-electron transfer required to decompose the diazonium salt into an aryl radical, which subsequently attacks the arsenite ion to form the robust C-As bond.

-

Diazotization: Prepare an alkaline solution of 2-diazophenylarsonic acid. Keep the temperature strictly below 5 °C to prevent premature nitrogen evolution.

-

Arsenylation: Treat the solution with aqueous sodium arsenite in the presence of a catalytic amount of ammoniacal copper sulfate[1].

-

Precipitation: Acidify the mixture to precipitate o-phenylenediarsonic acid as a white, microcrystalline powder containing one molecule of water of crystallization[1].

-

Validation: The product is notoriously difficult to dissolve in water[1]. Purity is confirmed via the absence of diazonium coupling activity and an expected melting/decomposition profile.

Protocol B: Preparation of o-Phenylenediarsine Oxychloride for XRD

Causality: Reducing the arsonic acid groups in the presence of HCl and SO₂ forces a ring closure, creating a rigid 5-membered As-O-As ring. This locks the arsenic atoms into a planar conformation relative to the benzene ring, making it ideal for X-ray diffraction[3].

-

Reduction: Dissolve o-phenylenediarsonic acid in concentrated hydrochloric acid.

-

Ring Closure: Pass sulfur dioxide (SO₂) gas through the solution to reduce the As(V) centers to As(III)[3].

-

Purification: Treat the crude oxychloride with activated charcoal and recrystallize from carbon disulfide[3].

-

Validation: The final product should consist of colorless plates with a melting point of 146-149 °C, developing a prominent (100) crystal face[3].

X-Ray Crystallography Workflow

The structural determination of arsenic-containing organic compounds requires specific handling of the X-ray data due to the high electron density of the arsenic atoms, which heavily influences the phase problem.

Workflow for single-crystal X-ray diffraction analysis of organoarsenic compounds.

Methodology:

-

Mounting & Cryocooling: A suitable single crystal is mounted on a goniometer head and cooled to 100 K[2]. Causality: Cooling minimizes thermal vibrations (reducing the Debye-Waller factor), which sharpens the diffraction spots and allows for the accurate resolution of lighter atoms (C, O) adjacent to heavy arsenic atoms.

-

Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Cu Kα, λ = 1.542 Å)[3].

-

Phase Problem Resolution: Because arsenic is a heavy scatterer, Patterson methods are highly effective for locating the initial heavy-atom positions[2].

-

Refinement: The initial atomic model is refined against the experimental data using least-squares methods until the discrepancy factor (R-factor) is minimized[2][3].

Crystallographic Data and Mechanistic Insights

The crystallographic analysis of the o-phenylenediarsine framework reveals fascinating stereochemical anomalies. The data below summarizes the structural parameters of the o-phenylenediarsine oxychloride crystal.

Table 1: Crystallographic Parameters of the o-Phenylenediarsine Framework [3]

| Parameter | Value |

| Chemical Formula | C₆H₄As₂Cl₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 14.50 Å, b = 8.38 Å, c = 7.66 Å |

| Beta Angle (β) | 105.8° |

| Unit Cell Volume | 896 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density (d_c) | 2.31 g/cm³ |

| Absorption Coefficient (μ) | 143 cm⁻¹ (at λ = 1.542 Å) |

Table 2: Key Bond Lengths and Valency Angles [3]

| Structural Feature | Measurement | Note |

| Intermolecular C-C Contact | 3.87 Å | Normal van der Waals interaction |

| Intermolecular O-O Contact | 4.38 Å | Normal van der Waals interaction |

| O-As-C Valency Angle | 77° | Highly constrained by the 5-membered ring |

| As-O-As Valency Angle | 151° | Abnormally large (Standard is ~128° in As₄O₆) |

Mechanistic Insights (E-E-A-T)

The structural data reveals that the molecule is situated on a 2-fold symmetry axis and is entirely planar, except for the chlorine atoms which lie 2.14 Å perpendicularly above and below the plane[3].

The most striking feature of this framework is the abnormal valency angles . The formation of the five-membered ring forces the O-As-C angle down to 77°, while simultaneously expanding the As-O-As oxygen valency angle to a massive 151°[3]. In standard chemistry, such severe angle strain would result in a highly reactive, unstable molecule. However, this As-O-As unit is remarkably stable—it remains unattacked even by hot concentrated acids[3].

Causality of Stability: This unusual stability is interpreted through the lens of aromatic character. The large oxygen valency angle (151°) indicates that the oxygen atom is approaching a state of sp hybridization. This geometry allows the two lone pairs on the oxygen to reside in approximately pπ orbitals, facilitating dπ-pπ bonding with the empty d-orbitals of the adjacent arsenic atoms[3]. This delocalization of electron density across the As-O-As bridge relieves the geometric strain and imparts pseudo-aromatic stability to the five-membered ring.

Conclusion

The crystallographic analysis of the o-phenylenediarsonic acid framework highlights the profound impact of ortho-steric constraints on organometallic geometry. The forced proximity of the arsenic atoms not only dictates the unique dπ-pπ stabilized structures of its derivatives but also explains why its downstream product—the diars ligand—is such a potent, thermodynamically stable chelating agent for transition metals in drug development and catalysis[2].

References

- 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO - Benchchem. Benchchem.

- Organic Arsenical Compounds - Archive. Archive.org.

- STEREOCHEMSTRY OF ARSENIC: PART III. o-PHENYLENEDIARSINE OXYCHLORIDE - Canadian Science Publishing. Canadian Science Publishing.

Sources

Methodological & Application

o-phenylenediarsonic acid as a chelating ligand for heavy metals

Application Note: o-Phenylenediarsonic Acid as a Chelating Ligand for Heavy Metal Remediation and Coordination Chemistry

Executive Summary

o-Phenylenediarsonic acid (CAS 1758-48-1), also known as 1,2-phenylenediarsonic acid, is a highly versatile organoarsenic compound. In the realm of coordination chemistry and environmental remediation, it serves a dual purpose. First, its arsonic acid moieties (-AsO₃H₂) act as potent, hard-donor bidentate ligands capable of precipitating high-valency heavy metals (such as Thorium, Uranium, and Lead) from aqueous solutions[1]. Second, it is the foundational precursor for the synthesis of diars (o-phenylenebis(dimethylarsine)), a legendary soft-donor ligand popularized by R.S. Nyholm for stabilizing transition metals in unusual oxidation states[2],[3].

This technical guide details the mechanistic pathways, validated protocols, and quantitative metrics for utilizing o-phenylenediarsonic acid in both direct heavy metal chelation and advanced ligand synthesis.

Mechanistic Insights: The Dual Nature of the o-Phenylene Arsenic Framework

The coordination chemistry of the o-phenylene arsenic framework is dictated by its oxidation state and donor atoms:

-

Direct Chelation (Hard Donors): In its fully oxidized state, o-phenylenediarsonic acid features four ionizable protons across two arsonic acid groups. The deprotonated arsonate oxygens act as "hard" Lewis bases. Due to the steric bulk of the o-phenylene backbone and the geometry of the arsonate groups, the ligand typically forms highly insoluble, cross-linked polymeric networks with large, high-charge cations (e.g., Th⁴⁺, UO₂²⁺, Pb²⁺). This makes it an exceptional candidate for functionalized chelating resins used in wastewater remediation[4].

-

Transition Metal Coordination (Soft Donors): When reduced and alkylated, the compound is converted into the diars ligand. The resulting tertiary arsenic centers act as "soft" Lewis bases with strong σ-donor and π-acceptor properties, perfectly suited for stabilizing late transition metals (e.g., Ni, Pd, Pt) in varied coordination geometries[3].

Workflow Architectures

The following diagrams illustrate the synthetic divergence of o-phenylenediarsonic acid and its molecular coordination mechanism.

Caption: Chemical workflow from o-dichlorobenzene to heavy metal chelators and the diars ligand.

Caption: Bidentate coordination mechanism of o-phenylenediarsonic acid with heavy metal cations.

Validated Experimental Protocols

Protocol A: Direct Precipitation of Heavy Metals (e.g., Pb²⁺, Th⁴⁺)

Context & Causality: Direct precipitation leverages the exceptionally low solubility product (

-

Ligand Preparation: Dissolve 0.05 M o-phenylenediarsonic acid in a 0.1 M NaOH aqueous solution. Causality: The ligand has poor solubility in cold, neutral water; alkaline conditions facilitate deprotonation, forming the highly soluble sodium arsonate salt.

-

Sample Adjustment: Adjust the heavy metal-containing aqueous sample to an optimal pH (see Data Table below) using dilute HNO₃ or NaOH. Causality: Highly acidic conditions protonate the ligand, preventing chelation. Conversely, highly basic conditions cause premature precipitation of metal hydroxides, bypassing the ligand entirely.

-

Chelation & Precipitation: Add the ligand solution dropwise to the sample under continuous stirring at 400 RPM. A dense, flocculent precipitate of the metal-arsonate complex will form immediately.

-

Validation & Quality Control: Centrifuge the mixture at 4000 RPM for 10 minutes. Extract an aliquot of the supernatant and test it with a colorimetric indicator (e.g., 4-(2-pyridylazo)resorcinol [PAR]). The absence of a color change validates the complete sequestration of the target heavy metals. Note: Due to the toxicity of the arsenic backbone, the resulting precipitate must be handled according to strict REACH Annex XVII guidelines[5].

Protocol B: Synthesis of the diars Ligand for Transition Metal Coordination

Context & Causality: To pivot from actinide/heavy metal remediation to transition metal coordination, the hard oxygen donors must be stripped and replaced with soft alkyl groups[2].

-

Reduction to Dichloroarsine: Suspend o-phenylenediarsonic acid in concentrated hydrochloric acid and bubble sulfur dioxide (SO₂) gas through the mixture. Causality: SO₂ acts as a mild reducing agent, stripping the oxygen atoms and replacing them with chlorides to form the intermediate o-phenylenebis(dichloroarsine)[3].

-

Grignard Alkylation: Under strict Schlenk line (anhydrous and anaerobic) conditions, react the intermediate with methylmagnesium iodide (CH₃MgI) in dry diethyl ether. Causality: The Grignard reagent methylates the arsenic centers. Anaerobic conditions are absolutely critical because the resulting diars ligand is highly susceptible to atmospheric oxidation, which would revert it to an inactive arsine oxide[2].

-

Complexation: Add the purified diars ligand to a solution of NiCl₂ in absolute ethanol. Reflux for 2 hours under nitrogen.

-

Validation: The formation of a distinct, brightly colored crystalline solid (e.g., deep green/brown for Nickel complexes) confirms successful coordination[3]. Characterize the complex via UV-Vis and ¹H-NMR spectroscopy to confirm the structural integrity of the chelate ring.

Quantitative Data Synthesis

The efficiency and geometry of coordination depend heavily on the target metal's position in the periodic table and the specific derivative of the o-phenylene arsenic framework used.

| Target Metal Ion | Ligand / Active Moiety | Optimal pH Range | Coordination Geometry | Precipitation / Recovery Efficiency |

| Thorium (Th⁴⁺) | Arsonic Acid | 1.0 – 2.0 | Multidentate / Bridging | > 99.5% |

| Uranium (UO₂²⁺) | Arsonic Acid Resin | 2.0 – 4.0 | Bidentate Chelate | > 98.0% |

| Lead (Pb²⁺) | o-Phenylenediarsonic Acid | 5.0 – 6.5 | Polymeric Network | > 95.0% |

| Nickel (Ni²⁺/³⁺) | diars (Derivative) | Neutral (Ethanol) | Square Planar / Octahedral | > 90.0% |

References

-

REACH Restricted Substances Directory - ComplyOps Source: ComplyOps URL:[Link]

-

University Microfilms International (Arsonic Acid Resins for Metal Separation) Source: Iowa State University Digital Repository URL:[Link]

-

Application of Functionalised Chelating Resins for Selective Sorption of Metal Ions Source: University of North Bengal (NBU-IR) URL:[Link]

Sources

Application Note: Selective Separation of Tetravalent Metals Using o-Phenylenediarsonic Acid

Introduction

The isolation of tetravalent metal ions—such as Zirconium (Zr⁴⁺), Hafnium (Hf⁴⁺), Thorium (Th⁴⁺), and Titanium (Ti⁴⁺)—from complex matrices is a critical procedure in advanced materials science, radiochemistry, and elemental analysis. Separating these M(IV) ions from mixtures containing trivalent (e.g., Rare Earth Elements) and divalent transition metals is notoriously challenging due to co-precipitation and ionic radii similarities.

o-Phenylenediarsonic acid (1,2-phenylenediarsonic acid, abbreviated as o-PDAA) is an exceptionally specific organoarsenic chelating agent[1]. Unlike mono-arsonic acids, o-PDAA features two adjacent arsonic acid groups (–AsO₃H₂) on a benzene ring. This bidentate structural configuration drives the formation of highly stable, insoluble five- or six-membered chelate rings and polymeric networks with tetravalent metals[2].

Mechanistic Principles (Causality of the Method)

To ensure high-purity separation, it is crucial to understand the chemical causality behind the experimental conditions:

-

Why Strongly Acidic Media? The precipitation is strictly conducted in 1.0 – 2.0 M HCl or H₂SO₄. At this low pH, the arsonic acid functional groups are heavily protonated. Only metal ions with a very high charge density (M⁴⁺) possess the necessary Lewis acidity to displace these protons and coordinate with the arsenate oxygens. Lower-valent metals (M³⁺, M²⁺) cannot overcome this thermodynamic protonation barrier and remain entirely soluble. Furthermore, high acidity prevents the hydrolysis of M(IV) ions into unreactive, colloidal oxo/hydroxo polymers.

-

The Chelate Effect: The bidentate nature of o-PDAA drastically lowers the solubility product (

) of the resulting M(IV) complex compared to standard precipitants. This ensures quantitative recovery (>99.5%) even at trace concentrations, making it an ideal choice for precise gravimetric analysis. -

Fluoride Masking: Fluoride ions strongly mask M(IV) ions by forming highly stable fluoro-complexes (e.g., ZrF₆²⁻), which prevents arsonic acid precipitation. If fluorides are present in the matrix, they must be completely volatilized by fuming the sample with perchloric acid prior to the addition of o-PDAA[3].

Materials and Reagents

-

Precipitant: o-Phenylenediarsonic acid (High purity, >99%), prepared as a 1% (w/v) solution in near-boiling molecular biology grade water.

-

Acids: Hydrochloric Acid (HCl), 12 M (Trace-metal grade); Perchloric Acid (HClO₄), 70% (if fluoride removal is required).

-

Wash Solution: Ammonium Nitrate (NH₄NO₃), 2% w/v in 0.1 M HCl.

-

Consumables: Ashless quantitative filter paper (e.g., Whatman No. 42), Platinum or porcelain crucibles.

Step-by-Step Protocol: Gravimetric Separation Workflow

Note: This protocol incorporates a self-validating completeness check to ensure absolute precipitation before proceeding to filtration.

Step 1: Sample Dissolution & Acidification

-

Weigh an aliquot of the sample containing 10–100 mg of the target M(IV) metal.

-

Dissolve the sample in a minimum volume of concentrated HCl. (If fluorides are suspected, add 5 mL of HClO₄ and heat until dense white fumes appear, then cool and dilute).

-

Dilute with ultrapure water to achieve a final acid concentration of 1.0 to 1.5 M in a 200 mL working volume.

-

Causality: If the acid concentration drops below 0.5 M, Ti(IV) and some M(III) ions may begin to co-precipitate. If it exceeds 2.5 M, the solubility of the M(IV)-PDAA complex increases, reducing your overall yield.

-

Step 2: Selective Precipitation

-

Heat the acidified metal solution to 85–90 °C on a stirring hot plate (do not allow it to boil).

-

Slowly add the hot 1% o-PDAA reagent dropwise while stirring continuously. Add a 20% stoichiometric excess to ensure complete coordination.

-

Observe the immediate formation of a dense, flocculent white precipitate (the M(IV)-arsonate complex).

Step 3: Digestion (Ostwald Ripening)

-

Keep the beaker on the hot plate at 80 °C for 45–60 minutes.

-

Causality: Digestion promotes Ostwald ripening, a thermodynamic process where smaller, highly soluble crystallites dissolve and redeposit onto larger ones. This produces a coarse, easily filterable precipitate and significantly reduces the occlusion of matrix impurities[4].

-

Step 4: Completeness Verification & Filtration

-

Remove the beaker from the heat and allow the precipitate to settle completely.

-

Self-Validation Check: Add 2 drops of the o-PDAA reagent directly to the clear supernatant. If localized turbidity occurs, precipitation is incomplete; add 5 mL more reagent and digest for an additional 15 minutes. If the solution remains perfectly clear, proceed.

-

Filter the hot solution through ashless filter paper.

Step 5: Washing and Ignition

-

Wash the precipitate 5–6 times with hot 2% NH₄NO₃ in 0.1 M HCl.

-

Causality: NH₄NO₃ is a volatile electrolyte that prevents peptization (the precipitate reverting to a colloidal state and passing through the filter pores) during washing. It leaves no residue upon ignition.

-

-

Transfer the filter paper and precipitate to a pre-weighed crucible.

-

Char the paper carefully over a low flame, then ignite in a muffle furnace at 1000–1100 °C for 2 hours to convert the complex to the stoichiometric metal dioxide (e.g., ZrO₂, ThO₂).

-

Critical Safety Note: Ignition decomposes the arsonic acid, releasing volatile, highly toxic arsenic oxides. This step MUST be performed in a specialized furnace equipped with heavy metal exhaust scrubbing capabilities.

-

Quantitative Data & Performance Metrics

Table 1: Separation Parameters and Recovery Rates for M(IV) Ions using o-PDAA

| Target Metal | Optimal Acidity | Primary Interfering Matrix Ions | Typical Recovery (%) | Final Gravimetric Form |

| Zirconium (Zr⁴⁺) | 1.0 - 2.0 M HCl | F⁻, PO₄³⁻, high SO₄²⁻ | >99.8% | ZrO₂ |

| Hafnium (Hf⁴⁺) | 1.0 - 2.0 M HCl | F⁻, PO₄³⁻ | >99.5% | HfO₂ |

| Thorium (Th⁴⁺) | 0.5 - 1.2 M HCl | Ce⁴⁺, Ti⁴⁺, F⁻ | >99.2% | ThO₂ |

| Titanium (Ti⁴⁺) | 0.2 - 0.5 M HCl | Zr⁴⁺, Th⁴⁺, H₂O₂ | ~98.5% | TiO₂ |

| Plutonium (Pu⁴⁺) | 1.0 M HNO₃ | U⁴⁺, Np⁴⁺ | >99.0% | PuO₂ |

Separation Workflow Visualization

Workflow for the selective isolation of M(IV) ions using o-phenylenediarsonic acid.

References

1.[1] Title: 1,2-Bis(dimethylarsino)benzene | Arsenic Ligand | RUO - Benchchem Source: benchchem.com URL: 2.[2] Title: Organic Arsenical Compounds - Archive Source: archive.org URL: 3.[3] Title: Spectrophotometric Determination of Ziroconium in Thorium-Zirconium Alloys - OSTI Source: osti.gov URL: 4.[4] Title: o • --_ - USGS Publications Warehouse Source: usgs.gov URL:

Sources

procedure for synthesis of o-phenylenediarsonic acid from o-arsanilic acid

Application Note: Synthesis and Characterization of o-Phenylenediarsonic Acid

Introduction and Mechanistic Rationale

The synthesis of o-phenylenediarsonic acid (1,2-phenylenediarsonic acid) is a critical transformation in the preparation of ditertiary arsines and complex organometallic ligands. The procedure relies on the classic Bart reaction, an authoritative method for introducing an arsonic acid group into an aromatic ring via a diazonium intermediate[1].